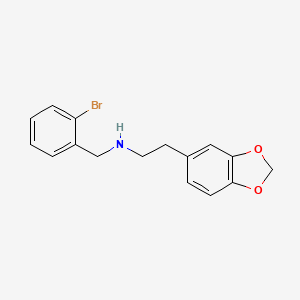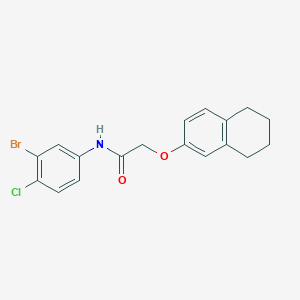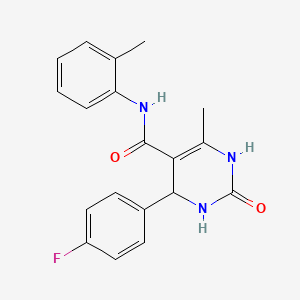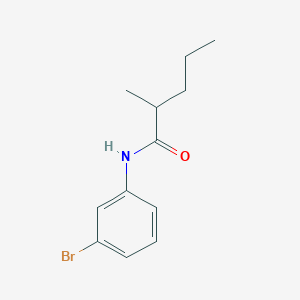![molecular formula C21H20O4 B5137123 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde, also known as MNPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MNPB is a derivative of benzaldehyde that contains a naphthyl group and a methoxy group, which gives it unique properties that make it useful in a variety of applications. In
作用机制
The mechanism of action of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has also been shown to have anticancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is its versatility. It can be used in a variety of research areas and has a wide range of biological activities. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Additionally, 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde and its potential uses in scientific research.
合成方法
The synthesis of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde involves the reaction of 3-(1-naphthyloxy)propan-1-ol with 3-methoxy-4-formylbenzene in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde. The synthesis method has been optimized to produce high yields of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde with excellent purity.
科学研究应用
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been used in a variety of research areas, including neuroscience, cancer research, and drug development.
属性
IUPAC Name |
3-methoxy-4-(3-naphthalen-1-yloxypropoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-23-21-14-16(15-22)10-11-20(21)25-13-5-12-24-19-9-4-7-17-6-2-3-8-18(17)19/h2-4,6-11,14-15H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYKCPLADGKRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5137049.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)


![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5137080.png)


![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)

